Isomexoticin

Description

Structure

3D Structure

Properties

IUPAC Name |

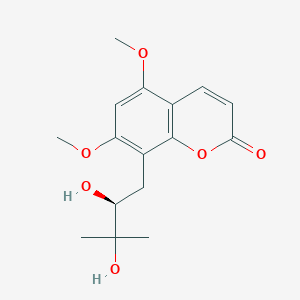

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCJUTNJQMKKCK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomexoticin Isolation Yield Optimization and Scale Up Considerations

Optimizing the yield of Isomexoticin and scaling the process from a laboratory setting to a larger, potentially industrial scale, requires systematic process development. academie-sciences.fr The primary goal is to maximize the amount of pure compound obtained while minimizing costs, time, and solvent consumption. mdpi.com

Yield optimization begins at the extraction stage, where factors such as the choice of solvent, temperature, and extraction time are fine-tuned to maximize the recovery of coumarins from the plant material. chemrxiv.orgacs.org For the purification steps, optimization involves maximizing the sample load in preparative chromatography without sacrificing resolution. researchgate.net In HSCCC, for example, increasing the column volume can exponentially increase the sample capacity.

Scaling up the isolation process involves transitioning from laboratory-scale equipment to pilot- or industrial-scale systems. mdpi.com This requires that the chosen purification methods are robust and scalable. chemmethod.com Liquid-liquid techniques like CCC are often advantageous for scale-up due to their high loading capacity and the direct transferability of separation principles from small to large volumes. researchgate.net Process analytical technology (PAT) can be implemented to monitor and control the purification process in real-time, ensuring consistency and maximizing yield during large-scale operations.

| Parameter for Optimization | Objective | Methodology |

|---|---|---|

| Extraction Efficiency | Maximize the recovery of this compound from the plant matrix. | Optimize solvent type, solid-to-solvent ratio, temperature, and extraction time. acs.org |

| Chromatographic Loading | Increase the amount of crude extract processed per run. | Increase column dimensions; optimize mobile phase composition to maintain separation with higher sample loads. researchgate.net |

| Solvent Consumption | Reduce operational costs and environmental impact. | Employ gradient elution in HPLC; recycle solvents where possible; use techniques like CCC that can be more solvent-efficient at scale. mdpi.comchemmethod.com |

| Process Scalability | Ensure the method is viable for large-scale production. | Select methods with proven scalability (e.g., CCC); validate the process at pilot scale before moving to industrial scale. mdpi.comchemmethod.com |

Advanced Spectroscopic and Spectrometric Elucidation of Isomexoticin S Stereochemical Configuration

Vibrational Spectroscopy for Functional Group Identification in Isomexoticin

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The resulting spectrum is a unique fingerprint of the molecule's vibrational modes. aiwc.res.in For this compound, a coumarin (B35378) derivative, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its core structure and substituents.

The analysis of solid samples is often performed using the KBr pellet technique, where a small amount of the compound is mixed with potassium bromide and pressed into a disc. ijres.org The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. ijres.orglabindia-analytical.com

Expected FTIR Spectral Data for this compound:

Based on the known structure of coumarins, the FTIR spectrum of this compound would likely display the following key absorption bands. mdpi.combiotech-asia.org The presence of a lactone (a cyclic ester) within the coumarin scaffold is a defining feature, giving rise to a strong carbonyl (C=O) stretching vibration. ijres.org Aromatic C=C stretching and C-H bending vibrations, along with C-O stretching frequencies, would also be prominent.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Lactone C=O | 1750-1700 | Stretching |

| Aromatic C=C | 1625-1500 | Stretching |

| C-O-C (Ether) | 1300-1000 | Asymmetric & Symmetric Stretching |

| C-H Bending | 900-675 | Out-of-plane Bending |

| Note: This table represents expected values for a coumarin derivative like this compound based on analogous compounds. |

These characteristic peaks allow for the confirmation of the coumarin backbone and the presence of various substituents, providing foundational information for the more detailed stereochemical analysis that follows.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, typically from a laser source. wikipedia.org While FTIR is based on absorption, Raman scattering provides information about molecular vibrations that induce a change in the molecule's polarizability. horiba.comedinst.com This often means that vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For instance, non-polar bonds like C-C and C=C often produce strong Raman signals. scientific.net

A Raman spectrum plots the intensity of the scattered light against the energy shift (Raman shift), typically in units of wavenumbers (cm⁻¹).

Anticipated Raman Spectral Data for this compound:

For this compound, the Raman spectrum would provide further confirmation of its molecular structure. The aromatic ring system and the pyrone ring of the coumarin core are expected to show characteristic Raman bands.

| Functional Group/Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

| Aromatic C-H Stretching | 3100-3000 |

| Carbonyl (C=O) Stretching | 1700-1650 |

| Ring Breathing (Aromatic/Pyrone) | 1600-1550, 1050-1000 |

| C-C Stretching | 1400-1300 |

| C-H Bending | 800-600 |

| Note: This table is a representation of expected Raman shifts for a coumarin compound like this compound based on data from similar structures. researchgate.netrsc.org |

The combination of FTIR and Raman spectroscopy provides a comprehensive profile of the vibrational modes of this compound, confirming the presence of key functional groups and the coumarin scaffold, which is essential before proceeding to techniques that determine the three-dimensional structure. ijcrar.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination of this compound

Once the connectivity of this compound is established, determining its absolute configuration—the precise spatial arrangement of its chiral centers—is paramount. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used for this purpose. researchgate.netchiralabsxl.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. photophysics.com The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's stereochemistry. libretexts.org ORD, a related technique, measures the variation of the angle of optical rotation with the wavelength of light. jasco-global.com

For a molecule like this compound, which possesses multiple chiral centers, experimental ECD and ORD spectra are typically compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). frontiersin.orgeurekaselect.comnih.gov By calculating the theoretical spectra for all possible stereoisomers and matching them to the experimental data, the absolute configuration can be confidently assigned. acs.org

Illustrative ECD and ORD Data Interpretation for this compound:

| Technique | Measurement | Interpretation for Absolute Configuration |

| ECD | Wavelength-dependent difference in absorption of left and right circularly polarized light (Δε or ellipticity θ). photophysics.com | The sign and magnitude of Cotton effects in the experimental spectrum are compared to the TDDFT-calculated spectra of possible stereoisomers. A close match confirms the absolute configuration. nih.gov |

| ORD | Wavelength-dependent optical rotation ([α]). leidenuniv.nl | The shape of the ORD curve, particularly the sign of the Cotton effect at absorption maxima, is compared with theoretical predictions for different stereoisomers. libretexts.org |

The reliability of these methods depends on the presence of suitable chromophores within the molecule that absorb UV-Vis light. frontiersin.org The coumarin nucleus in this compound serves as an excellent chromophore for these analyses. The combination of experimental measurement and theoretical calculation provides a robust, non-destructive method for determining the absolute stereochemistry of this compound in solution. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. youtube.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. nih.gov

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. youtube.com If successful, X-ray diffraction analysis would provide an unambiguous determination of its absolute configuration, provided that anomalous dispersion effects can be measured. nih.gov

Potential Crystallographic Data for this compound:

Should an X-ray crystal structure of this compound be determined, the following parameters would be reported.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of flexible parts of the molecule. |

| Flack Parameter | A value used to confirm the absolute stereochemistry. |

| Note: This table outlines the type of data obtained from a successful X-ray crystallographic analysis. |

The solid-state structure would not only confirm the relative and absolute stereochemistry determined by other methods but also provide valuable insights into the molecule's preferred conformation and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, within the crystal lattice. acs.orgbohrium.com

Synthetic Methodologies for Isomexoticin and Its Molecular Analogs

Retrosynthetic Analysis of the Isomexoticin Scaffold

A retrosynthetic analysis serves as a strategic roadmap for a total synthesis by breaking down a complex target molecule into simpler, commercially available precursors. researchgate.netwikipedia.org This problem-solving technique involves a series of conceptual "disconnections" of chemical bonds to identify potential synthetic pathways. researchgate.netwikipedia.org For the this compound scaffold, this would involve identifying key disconnections in its coumarin (B35378) core and its characteristic side chain. However, no published literature provides a specific retrosynthetic analysis for this compound.

Total Synthesis Approaches to this compound

Total synthesis is the complete chemical synthesis of a complex molecule, often a natural product, from simple, readily available starting materials. nih.govstanford.edu This endeavor is a cornerstone of organic chemistry, often leading to the development of new synthetic methods. rsc.org At present, there are no documented total synthesis routes for this compound in the peer-reviewed scientific literature.

The synthesis of complex molecules frequently relies on powerful carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Stille reactions), and stereoselective transformations to control the three-dimensional arrangement of atoms. rsc.org While these are standard tools in modern organic synthesis, their specific application to the this compound structure has not been reported.

In the synthesis of a molecule with multiple functional groups like this compound, protecting groups are essential to temporarily mask reactive sites and direct reactions to specific locations within the molecule. The selection of appropriate protecting groups and the sequence of their removal (deprotection) are critical for the success of a synthetic route. Without a reported synthesis, a discussion of the protecting group strategy for this compound would be purely speculative.

Key Coupling Reactions and Stereoselective Transformations

Semisynthesis of this compound from Related Natural Precursors

Semisynthesis, or partial chemical synthesis, utilizes a starting material isolated from a natural source to produce a target compound. nih.gov This approach is often more efficient than total synthesis when a closely related natural product is abundant. Given that this compound is found alongside other coumarins in Murraya species, a semisynthetic route from a more abundant precursor is conceivable. However, no such semisynthetic routes for this compound have been published.

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of a natural product is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize biological properties. This typically involves modifying the core structure or its substituents.

The coumarin core is a frequent target for modification to create novel derivatives with potentially enhanced or new biological activities. These modifications can include the introduction of various substituents onto the benzopyrone ring system. While general methods for coumarin derivatization are well-established, specific examples starting from or targeting this compound are absent from the literature.

Elaboration of the Side Chain

The chemical structure of this compound and its analogs, such as 5-geranyloxy-7-methoxycoumarin, features a characteristic geranyloxy side chain attached to the coumarin scaffold. nih.govwikipedia.org The elaboration of this side chain is a critical step in the total or partial synthesis of these molecules. The most common method for this is the Williamson ether synthesis, which involves the reaction of a hydroxycoumarin with an activated geranyl halide.

Research into the synthesis of geranyloxycoumarin derivatives has identified effective and mild conditions for this alkylation reaction. dergipark.org.tr A key study systematically investigated the reaction of various hydroxycoumarins with geranyl bromide. dergipark.org.trresearchgate.net The choice of base and solvent was found to be crucial for achieving high yields and selectivity. Among several bases tested (including NaOH, K2CO3, and Ag2CO3), cesium carbonate (Cs2CO3) in acetonitrile (B52724) (CH3CN) at room temperature provided the highest yield for the synthesis of 7-geranyloxycoumarin (auraptene). dergipark.org.tr

The position of the hydroxyl group on the coumarin ring significantly influences the reaction's outcome. While O-alkylation is highly efficient for hydroxyl groups at positions 3, 5, 6, 7, and 8, the reaction with 4-hydroxycoumarin (B602359) is more complex due to its keto-enol tautomerism. dergipark.org.trresearchgate.net This can lead to a mixture of products, including the desired O-alkylated 4-geranyloxycoumarin as well as C-alkylated byproducts. dergipark.org.tr

The total synthesis of related natural products, such as 5-geranyloxy-7-hydroxycoumarin, further illustrates this methodology. researchgate.net In this synthesis, the geranyloxy side chain was introduced by reacting 5,7-dihydroxycoumarin (B1309657) (also known as 5,7-dihydroxy-2H-1-benzopyran-2-one) with geranyl bromide, demonstrating the practical application of this side-chain elaboration strategy. researchgate.net

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Acetone | 25 | 12 | Trace |

| K₂CO₃ | Acetone | 25 | 9 | 45 |

| Cs₂CO₃ | Acetone | 25 | 6 | 85 |

| Cs₂CO₃ | Acetonitrile | 25 | 3 | 98 |

| Cs₂CO₃ | Dichloromethane (B109758) | 25 | 9 | 35 |

| Starting Material | Product | Yield (%) |

|---|---|---|

| 3-Hydroxycoumarin | 3-Geranyloxycoumarin | 95 |

| 5-Hydroxycoumarin | 5-Geranyloxycoumarin | 89 |

| 6-Hydroxycoumarin | 6-Geranyloxycoumarin | 96 |

| 7-Hydroxycoumarin | 7-Geranyloxycoumarin | 98 |

| 8-Hydroxycoumarin | 8-Geranyloxycoumarin | 92 |

Green Chemistry Principles in this compound Synthesis

While specific studies applying green chemistry principles to the total synthesis of this compound are not prevalent, the broader field of coumarin synthesis has seen significant advances in environmentally friendly methodologies. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. eurekalert.orgingentaconnect.comeurekaselect.com Such principles could readily be applied to a hypothetical green synthesis of this compound.

A green synthesis would address both the formation of the coumarin core and the subsequent side-chain elaboration. The synthesis of coumarins often involves classic condensation reactions such as the Pechmann, Knoevenagel, Perkin, or Wittig reactions. eurekalert.orgresearchgate.net Green chemistry has transformed these methods through several innovations:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and increase yields in coumarin synthesis. arabjchem.orgrsc.org For instance, the Pechmann condensation of phenols with ethyl acetoacetate (B1235776) can be performed efficiently under solvent-free conditions using a solid catalyst like FeF3, with microwave heating reducing reaction times from hours to minutes. mdpi.com Similarly, Knoevenagel condensations for preparing 3-substituted coumarins are effectively catalyzed by ZrOCl2·8H2O under solvent-free microwave conditions. sharif.edu

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to coumarin derivatives. iajesm.in Lipases, for example, have been used to catalyze the synthesis of coumarin carboxamide derivatives in continuous-flow microreactors, featuring mild conditions and short reaction times. researchgate.net Other enzymes, including oxidoreductases and hydrolases, can perform specific transformations on the coumarin scaffold. iajesm.in Natural biocatalysts, such as fruit juices, have even been explored for simple coumarin syntheses, highlighting the search for sustainable reagents. espublisher.com

Solvent-Free and Alternative Solvents: Eliminating volatile organic compounds is a core principle of green chemistry. Many green methods for coumarin synthesis operate under solvent-free conditions, often facilitated by microwave heating or mechanosynthesis (grinding). eurekaselect.comresearchgate.netkjscollege.com When a solvent is necessary, greener alternatives like water or ionic liquids are employed. eurekalert.orgresearchgate.net

Applying these principles to this compound, a potential green route would involve the microwave-assisted or biocatalytic synthesis of the requisite hydroxy-methoxy-coumarin core, followed by the attachment of the geranyl side chain, potentially also under microwave irradiation or using an enzymatic approach to improve efficiency and reduce environmental impact.

| Reaction | Conventional Method | Green Alternative | Advantages of Green Method |

|---|---|---|---|

| Pechmann Condensation | Strong acid catalyst (e.g., H₂SO₄), high temperature, long reaction time. | Microwave irradiation, solvent-free, reusable solid acid catalyst (e.g., FeF₃). mdpi.com | High yields, short reaction times, easy product isolation, reduced corrosive waste. mdpi.com |

| Knoevenagel Condensation | Volatile organic solvents (e.g., pyridine, toluene), long reaction time. | Solvent-free with microwave, ionic liquids, or water as solvent. eurekalert.orgeurekaselect.com | Elimination of toxic solvents, enhanced reaction rates, simplified workup. eurekaselect.com |

| Functionalization | Harsh reagents, protection/deprotection steps. | Enzyme catalysis (e.g., lipases, hydrolases) in aqueous media or continuous-flow reactors. iajesm.inrsc.org | High regio- and stereoselectivity, mild conditions, reduced byproducts, enzyme reusability. iajesm.in |

Theoretical and Computational Chemistry of Isomexoticin

Quantum Chemical Calculations for Isomexoticin Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. rsc.org These methods solve the Schrödinger equation approximately, providing information on electron distribution, orbital energies, and other electronic properties. uleth.ca For complex organic molecules like this compound, these calculations are instrumental in elucidating its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems based on the electron density. uleth.canih.gov This approach offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules.

DFT studies would typically begin with the geometry optimization of the this compound structure to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting the geometry until a minimum on the potential energy surface is reached. uleth.ca Key ground state properties that can be derived from DFT calculations include:

Optimized Geometry: Provides precise bond lengths, bond angles, and dihedral angles for the most stable structure.

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability.

Electrostatic Potential (ESP): An ESP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. This is vital for predicting how this compound might interact with biological targets.

While specific DFT studies on this compound are not detailed in the available literature, the general methodology is well-established for similar coumarin (B35378) compounds. nih.gov

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. libretexts.org The analysis of these orbitals, particularly the frontier molecular orbitals, is key to predicting chemical reactivity.

The two most important orbitals in this context are:

Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential.

Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for determining molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO theory is a powerful tool for predicting the outcomes of reactions. numberanalytics.comimperial.ac.uk

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative, as specific published data for this compound is not available. Values are typical for related coumarin structures and would be determined using DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.8 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 | Suggests high kinetic stability. |

Density Functional Theory (DFT) Studies of Ground State Properties

Conformational Analysis and Dynamics of this compound

The biological function of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their corresponding energies. lumenlearning.comlibretexts.org

Molecular Mechanics (MM) uses classical mechanics to model molecular systems, offering a faster but less detailed alternative to quantum methods. It is particularly useful for the conformational analysis of large and flexible molecules. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of these particles, revealing how the molecule moves, flexes, and interacts with its environment (like a solvent or a protein binding site). wikipedia.orgnih.gov For this compound, an MD simulation could reveal:

The most populated conformational states in solution.

The flexibility of different parts of the molecule, such as the side chains.

The stability of intramolecular hydrogen bonds.

How the molecule interacts with water or other solvent molecules.

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. fiveable.meresearchgate.net Mapping the PES is crucial for understanding the relationship between a molecule's structure and its stability. researchgate.net

Key features of a PES include:

Local Minima: Correspond to stable conformers of the molecule.

Saddle Points: Represent transition states that connect different conformers. The energy of the saddle point relative to the minima gives the energy barrier for conformational change. fiveable.me

For this compound, a relaxed PES scan could be performed by systematically changing a specific dihedral angle (e.g., rotation around the bonds in the side chain) and calculating the energy at each step. This would identify the most stable rotational isomers (rotamers) and the energy barriers between them. uleth.camdpi.com Such an analysis provides a comprehensive picture of the molecule's conformational landscape. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations

Prediction of Spectroscopic Parameters (e.g., NMR, ECD) of this compound

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure elucidation and stereochemical assignment. windows.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations, particularly using DFT with methods like GIAO (Gauge-Independent Atomic Orbital), can predict ¹H and ¹³C NMR chemical shifts. youtube.comyoutube.com These predicted spectra can be compared with experimental data to confirm the proposed structure of this compound or to distinguish between possible isomers.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum for a given enantiomer. nih.gov By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of chiral centers in this compound can be unambiguously assigned. This method relies on the principle that enantiomers produce mirror-image ECD spectra. nih.govmdpi.com

Table 2: Computationally Relevant Properties of this compound

| Property | Computational Method | Application |

| Electronic Structure | Density Functional Theory (DFT) uleth.canih.gov | Determine ground state energy, charge distribution, and reactivity. |

| Conformational Flexibility | Molecular Dynamics (MD) Simulations wikipedia.orgnih.gov | Analyze molecular motion and identify stable conformers in solution. |

| Conformational Energies | Potential Energy Surface (PES) Mapping fiveable.menih.gov | Identify low-energy conformers and barriers to rotation. |

| Stereochemical Assignment | Time-Dependent DFT (TD-DFT) nih.gov | Predict ECD spectra to determine absolute configuration. |

| Structure Verification | DFT-GIAO youtube.comyoutube.com | Predict NMR chemical shifts to aid in structure elucidation. |

Reaction Pathway Modeling for this compound Chemical Transformations

The chemical transformations of this compound, a naturally occurring coumarin, are primarily centered on its metabolic fate within biological systems and its biosynthesis from precursor molecules. While specific computational studies modeling the reaction pathways exclusively for this compound are not extensively available in current literature, a robust understanding can be derived from theoretical investigations into the reaction mechanisms of the broader coumarin class. Computational methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are instrumental in elucidating these complex enzymatic reactions. acs.orgfrontiersin.orgebsco.com These approaches allow for the detailed exploration of reaction coordinates, transition states, and energetic barriers, providing insights into the molecule's reactivity.

The primary chemical transformations this compound undergoes are metabolic, specifically hydroxylation and glucuronidation. mdpi.com Additionally, the biosynthesis of its core coumarin structure and subsequent modifications represent key chemical pathways.

Modeling of Metabolic Hydroxylation

Hydroxylation is a crucial Phase I metabolic reaction for many xenobiotics, including coumarins. This process is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. acs.org Computational modeling, particularly using QM/MM simulations, has been successfully applied to study the hydroxylation of coumarin, offering a framework for understanding this compound's transformation. acs.org

The reaction mechanism involves the activation of molecular oxygen by the heme iron center of the CYP enzyme to form a highly reactive ferryl-oxo intermediate (Compound I). This species initiates the reaction by abstracting a hydrogen atom from a carbon position on the coumarin scaffold, creating a substrate radical and a ferryl-hydroxo species. This is followed by a "radical rebound" step, where the hydroxyl group is transferred to the substrate radical, yielding the hydroxylated product. libretexts.org

Molecular dynamics simulations help identify the preferential binding orientation of the substrate within the enzyme's active site, which determines the regioselectivity of the hydroxylation. acs.orgmdpi.com For coumarin itself, studies on CYP2A6 have revealed that the substrate can adopt multiple conformations, with the reaction occurring exclusively at the C7 position in the most favorable conformation. acs.org The presence of water molecules in the active site can also influence the reaction pathway. acs.org

| Reaction Step | Description | Key Molecular Species | Typical Computational Method |

|---|---|---|---|

| 1. Substrate Binding | This compound docks into the active site of a Cytochrome P450 enzyme. | This compound, CYP Enzyme | Molecular Docking, Molecular Dynamics (MD) |

| 2. Hydrogen Abstraction | The ferryl-oxo intermediate (Cpd I) abstracts a hydrogen atom from the substrate. | [this compound•] radical, [Fe(IV)-OH] | QM/MM, DFT |

| 3. Radical Rebound | Hydroxyl group transfer from the enzyme to the substrate radical. | Hydroxylated this compound | QM/MM, DFT |

Modeling of Metabolic Glucuronidation

Glucuronidation is a Phase II metabolic reaction that conjugates a glucuronic acid moiety to the substrate, significantly increasing its water solubility and facilitating its excretion. nih.govdrughunter.com This transformation is catalyzed by UDP-glucuronosyltransferases (UGTs). The known metabolism of this compound includes this pathway. mdpi.com

The reaction proceeds via a bi-substrate mechanism where the cofactor, UDP-glucuronic acid (UDPGA), first binds to the UGT enzyme. nih.gov The substrate, in this case, a hydroxylated metabolite of this compound, then binds to form a ternary complex. The reaction is an S_N2-like nucleophilic attack where a hydroxyl group on the substrate attacks the anomeric carbon of the glucuronic acid moiety, leading to the formation of a β-D-glucuronide and the release of UDP. researchgate.net

Computational modeling can be employed to study the conformational dynamics of the enzyme, cofactor, and substrate. Molecular dynamics simulations can reveal the key interactions within the active site that stabilize the ternary complex and position the reactants for catalysis. mdpi.com DFT calculations can be used to map the potential energy surface of the S_N2 reaction, identifying the transition state and calculating the activation energy for the glycosidic bond formation. mdpi.com

| Reaction Step | Description | Key Molecular Species | Typical Computational Method |

|---|---|---|---|

| 1. Cofactor Binding | UDP-glucuronic acid (UDPGA) binds to the UGT enzyme. | UGT-UDPGA Complex | Molecular Dynamics (MD) |

| 2. Substrate Binding | Hydroxylated this compound binds to the UGT-UDPGA complex. | Ternary Complex (Enzyme-UDPGA-Substrate) | Molecular Docking, MD |

| 3. Nucleophilic Attack (SN2) | The hydroxyl group of the substrate attacks the glucuronic acid moiety of UDPGA. | Transition State | DFT, QM/MM |

| 4. Product Release | This compound-glucuronide and UDP are released from the enzyme. | This compound-glucuronide, UDP | MD |

Modeling of Biosynthetic Pathways

The biosynthesis of coumarins in plants involves a series of enzyme-catalyzed reactions. While the specific pathway for this compound is not fully detailed, the formation of the core coumarin ring often occurs via mechanisms analogous to the Pechmann condensation. researchgate.net Theoretical studies using DFT have been applied to model this reaction, proposing a three-step mechanism involving transesterification, intramolecular hydroxyalkylation, and dehydration, and have calculated the activation energies for each step. researchgate.netacs.org Subsequent modifications to the coumarin scaffold, such as the isoprenylation, methylation, and oxidation required to form this compound, are also amenable to computational pathway modeling. researchgate.net These enzymatic reactions, often involving complex stereochemistry and regioselectivity, can be investigated using QM/MM and MD simulations to understand how the enzyme active site controls the reaction outcome.

Chemical Reactivity and Transformation Studies of Isomexoticin

Oxidation and Reduction Chemistry of Isomexoticin

The oxidation and reduction reactions of this compound primarily target the furan (B31954) ring and the lactone functionality of the coumarin (B35378) core. The susceptibility of these sites to redox transformations is a key aspect of its chemical profile.

Oxidation: The furan ring of furanocoumarins is susceptible to oxidative cleavage. In the context of drug metabolism, cytochrome P450 enzymes can catalyze the oxidation of the furan ring, leading to the formation of reactive intermediates that can covalently bind to proteins. While specific studies on this compound are limited, analogous furanocoumarins undergo oxidation to form epoxides, which can then be hydrolyzed to diols. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄) can also be expected to react with the furan and other unsaturated parts of the molecule.

Reduction: The α,β-unsaturated lactone of the coumarin nucleus is the primary site for reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can lead to the reduction of the C3-C4 double bond and/or the carbonyl group of the lactone. The specific outcome of the reduction is dependent on the reaction conditions and the choice of reducing agent.

Table 1: Predicted Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent/Condition | Predicted Product(s) |

| Oxidation | Cytochrome P450 | Furan-ring epoxide, hydroxylated derivatives |

| H₂O₂ / KMnO₄ | Oxidative cleavage products of the furan ring | |

| Reduction | NaBH₄ / LiAlH₄ | Reduction of the lactone carbonyl, saturation of C3-C4 double bond |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Saturation of the C3-C4 double bond |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the this compound Core

The aromatic ring of the this compound core, being part of a coumarin system, exhibits characteristic substitution patterns. The electron-donating and electron-withdrawing nature of the substituents on the benzene (B151609) ring significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The benzene ring of the coumarin nucleus can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents on the ring. For coumarins with electron-donating groups like hydroxyl or methoxy (B1213986), these groups activate the ring towards electrophilic attack. For instance, nitration of 8-methoxy-2H-chromen-2-one with a mixture of nitric and sulfuric acid typically results in substitution at the C-5 position. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the coumarin ring is less common but can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups. More relevant to furanocoumarins is the nucleophilic attack on other parts of the molecule. For example, enzymatic cleavage of ether linkages, such as a methoxy group, can occur via a nucleophilic substitution mechanism. acs.org

Table 2: Predicted Aromatic Substitution Reactions of this compound

| Reaction Type | Reagent/Condition | Predicted Site of Reaction |

| Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration) | Benzene ring, position dependent on substituents |

| Br₂/FeBr₃ (Bromination) | Benzene ring, position dependent on substituents | |

| Nucleophilic Substitution | Strong nucleophiles | Possible at activated positions on the aromatic ring |

Hydrolysis and Solvolysis Pathways of this compound

The lactone ring of the coumarin scaffold is susceptible to hydrolysis, a reaction that is fundamental to the chemical and biological behavior of these compounds.

Alkaline Hydrolysis: Under basic conditions, the lactone ring of coumarins readily undergoes hydrolysis to yield the salt of the corresponding cis-2-hydroxycinnamic acid (coumarinic acid). nih.govisca.me This reaction is typically reversible, and upon acidification, the coumarinic acid can recyclize to reform the lactone. nih.gov The kinetics of this hydrolysis have been shown to be first order with respect to both the coumarin and the hydroxide (B78521) ion concentration. isca.me

Enzymatic Hydrolysis: Certain enzymes, such as carbonic anhydrases which possess esterase activity, can catalyze the hydrolysis of the coumarin lactone ring. nih.gov This enzymatic hydrolysis is a key aspect of the mechanism of action for some coumarin-based enzyme inhibitors.

Solvolysis: In the presence of other nucleophilic solvents, such as alcohols (alcoholysis), solvolysis of the lactone ring can occur, leading to the formation of the corresponding esters of coumarinic acid.

Table 3: Hydrolysis and Solvolysis of the this compound Lactone Ring

| Reaction | Condition | Product |

| Hydrolysis | Aqueous base (e.g., NaOH) | Salt of cis-2-hydroxycinnamic acid derivative |

| Acidic conditions | Recyclization to this compound | |

| Enzymatic (e.g., esterase) | cis-2-hydroxycinnamic acid derivative | |

| Alcoholysis | Alcohol/Acid or Base catalyst | Ester of cis-2-hydroxycinnamic acid derivative |

Photochemical Transformations of this compound

Furanocoumarins, including this compound, are well-known for their photochemical reactivity, particularly their ability to undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UVA) light. researchgate.netresearchgate.netnih.gov

[2+2] Cycloaddition: Upon irradiation with UVA light (typically in the range of 320-400 nm), the excited state of the furanocoumarin can react with the C5-C6 double bond of pyrimidine (B1678525) bases in DNA. researchgate.netresearchgate.net This [2+2] cycloaddition can occur at either the furan ring or the pyrone ring of the furanocoumarin, leading to the formation of a cyclobutane (B1203170) ring and a monoadduct. researchgate.net For bifunctional furanocoumarins, absorption of a second photon can lead to a second cycloaddition with a pyrimidine on the complementary DNA strand, resulting in an interstrand cross-link. researchgate.net This photoreactivity is the basis for the therapeutic use of psoralens in PUVA (Psoralen + UVA) therapy. nih.gov

Photodimerization: Coumarins and furanocoumarins can also undergo photodimerization reactions, where two molecules react to form a cyclobutane dimer. ualberta.caresearchgate.netcdnsciencepub.com The stereochemistry of the resulting dimer (e.g., syn or anti, head-to-head or head-to-tail) can be influenced by the solvent and the presence of photosensitizers. researchgate.net

Table 4: Photochemical Reactions of the this compound Core

| Reaction | Condition | Key Intermediate/Product |

| [2+2] Cycloaddition | UVA irradiation, presence of pyrimidines | Cyclobutane monoadducts and diadducts (interstrand cross-links) |

| Photodimerization | UVA irradiation | Cyclobutane dimers |

| Photo-ene reaction | UVA irradiation, presence of olefins | Ene product and [2+2] cycloaddition product nih.gov |

Ligand-Binding and Coordination Chemistry of this compound

The oxygen atoms in the coumarin structure, particularly the carbonyl oxygen and any hydroxyl or methoxy substituents, can act as coordination sites for metal ions. This ability to form metal complexes is an important aspect of the chemical and biological properties of coumarins.

Metal Complexation: Coumarin derivatives can form stable complexes with a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). nih.gov The coordination can occur through the carbonyl oxygen and a deprotonated hydroxyl group, forming a chelate ring. nih.gov The geometry of the resulting complex (e.g., octahedral, square planar) depends on the metal ion and the specific ligands involved. pjmhsonline.com

Influence of Coordination: The formation of a metal complex can significantly alter the electronic properties and reactivity of the coumarin scaffold. This can lead to enhanced biological activity, such as increased antioxidant or antimicrobial effects, compared to the free ligand. nih.gov

Table 5: Predicted Coordination Chemistry of this compound

| Metal Ion | Potential Coordination Sites | Predicted Complex Geometry |

| Cu(II) | Carbonyl oxygen, ether oxygens, hydroxyl groups | Square planar or distorted octahedral |

| Zn(II) | Carbonyl oxygen, ether oxygens, hydroxyl groups | Tetrahedral or octahedral |

| Co(II) | Carbonyl oxygen, ether oxygens, hydroxyl groups | Octahedral |

| Ni(II) | Carbonyl oxygen, ether oxygens, hydroxyl groups | Octahedral |

Structure Activity/property Relationships of Isomexoticin Derivatives

Systematic Modification and Design of Isomexoticin Analogues

The systematic modification and design of analogues of a natural product like this compound are pivotal for optimizing its potential therapeutic properties and understanding its mechanism of action. This process typically involves targeted chemical alterations to the parent molecule.

General Strategies for Analogue Design:

The design of this compound analogues would likely focus on several key regions of its structure:

The Coumarin (B35378) Core: Modifications to the benzopyran-2-one nucleus are a common strategy in coumarin chemistry. This could include the introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) at different positions to alter electronic and steric properties.

The Methoxy (B1213986) Groups: The two methoxy groups at positions 5 and 7 are prime targets for modification. Demethylation to the corresponding hydroxyl groups would increase polarity and the potential for hydrogen bonding. These hydroxyl groups could then serve as handles for further functionalization, such as etherification or esterification, to modulate lipophilicity.

The Dihydroxy-methylbutyl Side Chain: This side chain at position 8 offers numerous possibilities for modification. The hydroxyl groups could be esterified or etherified. The alkyl chain itself could be shortened, lengthened, or cyclized. The stereochemistry of the chiral centers within this side chain is also a critical factor that could be altered to investigate its impact on biological activity.

A hypothetical series of this compound analogues designed for a structure-activity relationship study is presented in Table 1. This table illustrates the types of modifications that would be systematically introduced.

Table 1: Hypothetical Analogues of this compound for SAR Studies

| Compound ID | R1 (Position 5) | R2 (Position 7) | R3 (Side Chain Modification) |

|---|---|---|---|

| This compound | -OCH₃ | -OCH₃ | -CH₂-CH(OH)-C(OH)(CH₃)₂ |

| Analogue 1 | -OH | -OCH₃ | -CH₂-CH(OH)-C(OH)(CH₃)₂ |

| Analogue 2 | -OCH₃ | -OH | -CH₂-CH(OH)-C(OH)(CH₃)₂ |

| Analogue 3 | -OH | -OH | -CH₂-CH(OH)-C(OH)(CH₃)₂ |

| Analogue 4 | -OCH₃ | -OCH₃ | -CH₂-CH(OAc)-C(OAc)(CH₃)₂ |

| Analogue 5 | -OCH₃ | -OCH₃ | -CH₂-CH=C(CH₃)₂ |

| Analogue 6 | -H | -OCH₃ | -CH₂-CH(OH)-C(OH)(CH₃)₂ |

Note: This table is for illustrative purposes to demonstrate the principles of analogue design and is not based on experimentally reported compounds.

Correlating Structural Features with Mechanistic Chemical Interactions

Once a library of this compound analogues is synthesized and their biological activities are determined, the next step is to correlate specific structural features with their mechanistic interactions at a molecular level. This involves identifying which parts of the molecule are essential for activity (the pharmacophore) and how they interact with a biological target.

While specific studies on this compound are lacking, research on other coumarin derivatives has shown that substituents on the coumarin ring can significantly influence their interactions with enzymes and receptors. For instance, in a study of coumarin derivatives as tyrosinase inhibitors, it was found that compounds with an electron-donating group on the phenyl ring had higher inhibitory activity. nih.gov

In the context of this compound, a systematic analysis would aim to answer questions such as:

Do the methoxy groups contribute to binding through hydrophobic or electronic interactions?

Are the hydroxyl groups on the side chain essential for hydrogen bonding with a target protein?

How does the stereochemistry of the side chain affect the orientation of the molecule in a binding pocket?

Computational methods like molecular docking could be employed to visualize and predict these interactions. For example, docking studies of this compound analogues into the active site of a target enzyme would help to rationalize the observed SAR data. A study on coumarin derivatives as MAO-B inhibitors utilized molecular docking to predict their binding modes. dovepress.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Series

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties, respectively. vietnamjournal.ruuran.ua A validated QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. uran.ua

No specific QSAR or QSPR studies have been published for a series of this compound derivatives. The following sections outline the standard workflow that would be applied to develop such a model.

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's constitution, topology, geometry, and electronic properties.

Types of Molecular Descriptors:

1D Descriptors: These include simple counts of atoms and bonds, molecular weight, and logP (a measure of lipophilicity).

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Balaban index) and connectivity indices, which describe the branching and connectivity of the molecular graph.

3D Descriptors: These are derived from the 3D coordinates of the molecule and include steric parameters (e.g., molecular volume, surface area) and pharmacophore features (e.g., distances between hydrogen bond donors and acceptors).

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.

For a hypothetical QSAR study of this compound derivatives, a range of these descriptors would be calculated for each analogue. The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the biological activity while being independent of each other.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity | Describes lipophilicity and polarizability, affecting membrane permeability and binding. |

| Topological | Wiener Index, Balaban J Index | Encodes information about molecular size and branching. |

| 3D-Descriptors | Molecular Surface Area, Molecular Volume | Relates to the steric fit of the molecule in a binding site. |

Note: This table provides general examples of descriptors and their relevance in QSAR studies.

Once a set of descriptors has been calculated and selected, a mathematical model is developed to correlate these descriptors with the biological activity. The most common method for this is Multiple Linear Regression (MLR), which generates an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptor values and c represents the regression coefficients.

Model Validation:

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. uran.ua This is typically done by:

Internal Validation: The dataset is split into a training set (used to build the model) and a test set (used to evaluate its predictive power). A common technique is leave-one-out cross-validation (q²), where a model is built using all but one compound, and the activity of the left-out compound is predicted. This is repeated for every compound in the dataset.

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is assessed. The predictive ability is often measured by the correlation coefficient R² for the test set.

A statistically robust and validated QSAR model for a series of this compound analogues would provide valuable insights into the structural requirements for a particular biological activity and guide the design of new, more potent compounds.

While this compound has been identified as a natural product, the scientific exploration of its derivatives is still in its infancy, with a noticeable absence of published research on their systematic design, structure-activity relationships, and QSAR modeling. The principles and methodologies outlined in this article provide a standard framework for how such investigations would be conducted. By applying these established techniques of medicinal chemistry and computational modeling, the potential of the this compound scaffold could be thoroughly explored, potentially leading to the discovery of new bioactive compounds. Future research in this area is needed to fill the existing knowledge gap and to determine if this compound and its analogues possess any significant biological properties.

Biosynthetic Pathways of Isomexoticin

Precursor Incorporation Studies in Murraya Species

The biosynthesis of coumarins, including Isomexoticin, originates from the shikimate pathway. The foundational steps involve the conversion of the aromatic amino acid L-phenylalanine into cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). This is a critical entry point from primary metabolism into the vast phenylpropanoid pathway. Following this, a series of hydroxylations and acyl-CoA ligations occur. Specifically, cinnamic acid is hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H).

The central coumarin (B35378) scaffold, umbelliferone (B1683723) (7-hydroxycoumarin), is a key intermediate and is considered the parent compound for a multitude of more complex coumarins. Its formation from p-coumaric acid requires a critical ortho-hydroxylation step, which is a major branch point from the biosynthesis of other phenylpropanoids like lignin. This hydroxylation, followed by a trans/cis isomerization of the side chain and subsequent lactonization (ring closure), yields the umbelliferone structure.

While direct precursor feeding studies using isotopically labeled compounds specifically for this compound in Murraya species are not extensively documented in the literature, studies on related compounds in the same plant family (Rutaceae) provide a strong model. For instance, isotopic labeling experiments in Citrus seedlings using ¹³C-labeled glucose have successfully traced the flow of carbon from primary metabolism into both the shikimate-derived coumarin core and the isoprenoid-derived pyran ring of pyranocoumarins like xanthyletin (B190499) and seselin. This confirms that the coumarin moiety is derived from the shikimate pathway, while the prenyl group originates from the methylerythritol phosphate (B84403) (MEP) pathway. Given the structural similarities, it is hypothesized that the biosynthesis of this compound follows a similar convergent pathway where the umbelliferone core is decorated with a prenyl unit derived from the isoprenoid pathway.

Enzymatic Transformations in this compound Biosynthesis

The journey from the umbelliferone precursor to the final this compound structure involves a series of specific enzymatic transformations, primarily prenylation and subsequent cyclizations. The addition of a prenyl group is a key step in the diversification of coumarins and is catalyzed by enzymes known as prenyltransferases (PTs).

Research into the biosynthesis of natural products in Murraya has led to the identification of key enzymes that are crucial for coumarin modification. A significant breakthrough was the characterization of two novel prenyltransferases from Murraya exotica, designated MePT1 and MePT2.

MePT1 has been identified as a coumarin C-/O-prenyltransferase. This enzyme demonstrates the ability to attach a geranyl group (a C10 isoprenoid unit) from the donor molecule geranyl pyrophosphate (GPP) onto the coumarin acceptor, umbelliferone. The prenylation step is fundamental to the biosynthesis of this compound and related compounds. While this compound itself contains a dimethylallyl pyrophosphate (DMAPP)-derived C5 unit that has undergone cyclization, the characterization of MePT1 provides direct evidence for the existence of coumarin-specific prenylating activity in Murraya.

The substrate specificity of MePT1 has been investigated, revealing its preference for certain coumarin structures and prenyl donors, as detailed in the table below.

| Acceptor Substrate | DMAPP (C5) | GPP (C10) | FPP (C15) | GGPP (C20) |

|---|---|---|---|---|

| Umbelliferone | + | + | N.D. | N.D. |

| 5,7-Dihydroxycoumarin (B1309657) | N.D. | + | N.D. | N.D. |

| Coumarin | N.D. | N.D. | N.D. | N.D. |

| 7-Methoxycoumarin | N.D. | N.D. | N.D. | N.D. |

| Scopoletin (7-Hydroxy-6-methoxycoumarin) | N.D. | N.D. | N.D. | N.D. |

Table 1: Substrate Selectivity of MePT1 from Murraya exotica. '+' indicates activity detected; 'N.D.' indicates no activity detected. Data sourced from Li et al., 2022.

The formation of the dihydropyran ring characteristic of this compound would require further enzymatic steps following the initial prenylation of the coumarin core. These subsequent enzymes, likely belonging to the cytochrome P450 monooxygenase or dehydrogenase families, are responsible for the oxidation and cyclization of the attached prenyl side chain. The identification and characterization of these downstream enzymes remain a target for future research.

Genetic engineering provides powerful tools for both elucidating and manipulating biosynthetic pathways. The heterologous expression of candidate genes in microbial hosts like Escherichia coli or yeast is a common strategy to confirm enzyme function. For instance, the co-expression of genes from rice (Oryza sativa) and sweet potato (Ipomoea batatas) in E. coli has successfully enabled the production of simple coumarins, demonstrating the feasibility of reconstituting plant pathways in microorganisms.

In the context of this compound, the characterization of the prenyltransferase MePT1 opens the door to using metabolic engineering to produce specific prenylated coumarins. By introducing the genes for umbelliferone biosynthesis along with the MePT1 gene into a microbial host, it may be possible to produce the direct precursors to this compound. Furthermore, techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene knockout in Murraya plants could be used to probe the function of candidate genes in vivo. Knocking out a gene suspected to be involved in the pathway and observing a decrease in this compound accumulation would provide strong evidence for its role. These approaches are essential for validating the functions of the enzymes responsible for the final cyclization steps in this compound biosynthesis.

Identification and Characterization of Key Enzymes

Isotopic Labeling Studies to Elucidate Biosynthetic Routes

Isotopic labeling is a fundamental technique used to trace the metabolic journey of atoms from simple precursors to complex natural products. This method involves feeding an organism with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N) and then determining the position of the label in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

While specific isotopic labeling experiments tracing the entire pathway to this compound have not been published, the principles are well-established from studies of related compounds. For example, early work on the biosynthesis of 4-hydroxycoumarin (B602359) utilized isotopic labeling to propose its biosynthetic scheme. More recently, a detailed study on pyranocoumarin (B1669404) biosynthesis in Citrus seedlings used D-[1-¹³C]glucose as a tracer. The analysis of the resulting ¹³C enrichment patterns in the products, xanthyletin and seselin, unequivocally showed that the coumarin core was formed via the shikimate pathway, while the attached pyran ring was derived from the MEP pathway.

A similar experimental design could be applied to Murraya seedlings or cell cultures to definitively map the origins of the this compound skeleton. By feeding labeled glucose or more direct precursors like labeled phenylalanine or mevalonic acid (a precursor for the isoprenoid pathway), researchers could confirm the predicted biosynthetic origins of both the coumarin nucleus and the modified prenyl side chain of this compound.

Regulation of this compound Biosynthesis in Plants

The production of secondary metabolites like this compound is tightly regulated within the plant, often in response to developmental cues or environmental stresses. This regulation primarily occurs at the level of gene transcription, where the expression of biosynthetic genes is controlled by a network of transcription factors (TFs).

Studies on flavonoid and coumarin biosynthesis have identified several families of TFs, including MYB, bHLH, and WD40 proteins, that often work in concert to activate pathway genes. Additionally, other TF families such as NAC and bZIP are known to be involved in regulating

Advanced Analytical Methodologies for Isomexoticin Characterization and Quantification in Research Settings

Chromatographic Methods for Isomexoticin Separation and Purity Assessment

Chromatography is fundamental to the analysis of this compound, providing the necessary separation from other closely related compounds present in its natural sources, like Murraya and Withania species. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and purity assessment of coumarins, including this compound. acs.orgcjnmcpu.com Its strength lies in its applicability to a wide range of non-volatile and thermally sensitive compounds. The separation is achieved based on the differential partitioning of this compound between a stationary phase (packed in a column) and a liquid mobile phase. drawellanalytical.comsigmaaldrich.com

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), is common for coumarin (B35378) analysis. cjnmcpu.comnih.gov The process starts with a "scouting gradient" to determine the optimal elution conditions for the target compound. chromatographyonline.com Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve a satisfactory resolution between this compound and other phytochemicals. drawellanalytical.comnih.gov

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the coumarin ring system possesses a strong chromophore. nih.govresearchgate.net The detection wavelength for coumarins is typically set between 280 nm and 340 nm. nih.govrroij.com The resulting chromatogram displays peaks corresponding to different compounds, with the retention time serving as a qualitative identifier and the peak area or height being proportional to the concentration for quantification. torontech.com

Table 9.1: Illustrative HPLC Parameters for Coumarin Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separating moderately polar compounds like this compound. |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile or Methanol (B), often with 0.1% formic acid. cjnmcpu.comresearchgate.netmdpi.com | Allows for the efficient elution of compounds with a wide range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the mobile phase and affects separation time and resolution. nih.gov |

| Detection | UV/DAD at ~320-330 nm | Quantifies the compound based on its UV absorbance, characteristic of the coumarin scaffold. nih.govmdpi.com |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the HPLC system for analysis. rroij.com |

| Column Temperature | 25 - 35 °C | Maintains consistent retention times and improves peak shape. cjnmcpu.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is generally reserved for analytes that are volatile and thermally stable. lcms.cz While some simple coumarins can be analyzed directly, many, like this compound with its polar hydroxyl groups, have low volatility. researchgate.net Therefore, their analysis by GC often requires a derivatization step. mdpi.com

Derivatization, such as silylation, is a chemical reaction that converts the polar functional groups (-OH) into less polar, more volatile silyl (B83357) ethers. mdpi.com This process increases the thermal stability and volatility of this compound, making it suitable for GC analysis. mdpi.com Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. epa.gov The carrier gas is typically an inert gas like helium. journal-imab-bg.org GC offers excellent separation efficiency for complex mixtures. lcms.cz

Hyphenated Techniques for Comprehensive Analysis of this compound Mixtures

To gain more comprehensive information from a single analysis, chromatographic systems are often coupled directly to mass spectrometers (MS) or Nuclear Magnetic Resonance (NMR) spectrometers. These "hyphenated" techniques are indispensable in modern natural product research.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling

Coupling liquid or gas chromatography with mass spectrometry provides a powerful tool for both identification and quantification, especially for trace analysis and complex metabolite profiling. saiflucknow.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the untargeted profiling of primary and secondary metabolites in plant extracts after derivatization. nih.govnih.gov As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by Electron Ionization - EI). The resulting mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that can be compared against spectral libraries for identification. lcms.cznih.gov GC-MS has been successfully used to identify this compound as a minor component in plant extracts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone of phytochemical analysis. researchgate.netnih.gov It combines the superior separation of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation in the LC column, this compound enters the mass spectrometer (usually with an electrospray ionization - ESI source) where it is ionized to produce a molecular ion [M+H]⁺ or [M-H]⁻. In the first stage of MS, this parent ion is selected. It is then fragmented in a collision cell, and the resulting daughter ions are analyzed in the second stage of MS. This MS/MS spectrum is highly specific and can be used for unambiguous identification and structural confirmation, even at very low concentrations in a complex matrix. saiflucknow.orgturkjps.org

Table 9.2: Comparison of Hyphenated MS Techniques for this compound Analysis

| Technique | Ionization Method | Key Advantages for this compound Analysis | Typical Application |

| GC-MS | Electron Ionization (EI) | High chromatographic resolution; Extensive, standardized spectral libraries for identification of derivatized compounds. lcms.czgcms.cz | Metabolite profiling of volatile derivatives. |

| LC-MS/MS | Electrospray (ESI) | High sensitivity and specificity; No derivatization required; Provides structural information from fragmentation patterns. saiflucknow.orgnih.gov | Targeted quantification and trace-level detection. |

LC-NMR for On-line Structural Elucidation

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a powerful technique for the direct, on-line structural elucidation of compounds within a complex mixture. mdpi.com While MS provides information on molecular weight and fragmentation, NMR gives detailed information about the carbon-hydrogen framework, allowing for the complete structure of a compound to be determined without the need for prior isolation. mdpi.comresearchgate.net

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow-cell. As a peak of interest, such as this compound, passes through the cell, NMR spectra (e.g., ¹H NMR, and 2D-NMR like COSY and HSQC) can be acquired in real-time or in a stopped-flow mode. nih.govmdpi.com This is particularly valuable for analyzing unstable compounds or for rapidly dereplicating known compounds in an extract. mdpi.com The development of high-sensitivity probes and powerful magnets has made LC-NMR a robust tool for natural product analysis. mdpi.comnih.gov Public databases like the Natural Products Magnetic Resonance Database (NP-MRD) serve as valuable resources for comparing acquired NMR data. nih.govnp-mrd.orgacs.org

Spectroscopic Quantification of this compound

While chromatographic methods coupled with detection are the standard for quantification, standalone spectroscopic methods can also be employed, particularly for total coumarin content or for quantifying a major component in a simplified mixture.

UV-Visible spectrophotometry is a straightforward method for quantifying coumarins based on their characteristic light absorption. researchgate.net The principle relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at its wavelength of maximum absorbance (λmax), which for coumarins is typically around 320-325 nm. ijcmas.comiajpr.com The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is rapid and simple but can be prone to interference from other compounds that absorb at the same wavelength. researchgate.net

Another technique is High-Performance Thin-Layer Chromatography (HPTLC) combined with densitometric scanning. nih.gov In HPTLC, the sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is developed in a solvent system, separating the components. The separated bands can be visualized under UV light and quantified by scanning the plate with a densitometer. researchgate.net The fluorescence or absorbance of the spot is measured and compared against a calibration curve prepared from standards on the same plate. acs.orgnih.gov

Table 9.3: Example Calibration Data for Spectroscopic Quantification

| Standard Concentration (µg/mL) | Measured Absorbance (AU) |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.448 |

| 8.0 | 0.601 |

| 10.0 | 0.753 |

| Unknown Sample | 0.520 |

Note: This table is illustrative. The absorbance values are hypothetical and would be used to plot a linear regression (calibration curve) to determine the concentration of the unknown sample.

Potential Research Applications of Isomexoticin As a Chemical Probe

Isomexoticin as a Mechanistic Tool in Enzymatic Studies

The investigation of enzyme mechanisms is fundamental to understanding biological processes and for the development of novel therapeutics. Chemical probes are indispensable tools in these studies. Although specific studies employing this compound for enzymatic analysis are not widely documented, its coumarin (B35378) structure suggests significant potential in this area.

Probing Enzyme Inhibition Mechanisms at the Molecular Level

Enzyme inhibitors are critical for elucidating enzyme function and serve as foundational molecules for drug discovery. researchgate.net They can act through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, each providing distinct insights into the enzyme's catalytic process. interesjournals.org

The coumarin scaffold, the core of this compound, is found in numerous compounds that exhibit enzyme inhibitory activity. nih.gov For instance, certain coumarin derivatives have been identified as inhibitors of enzymes like cholinesterases and monoamine oxidase B. researchgate.netmdpi.com The mechanism of inhibition can be elucidated through kinetic studies, where the effect of the inhibitor on the enzyme's reaction rate is measured at varying substrate concentrations. ucl.ac.ukmonash.edu

Table 1: Potential Kinetic Analysis of this compound as an Enzyme Inhibitor

| Inhibition Type | Effect on Vmax | Effect on Km | Experimental Observation |

| Competitive | Unchanged | Increases | Inhibition is overcome at high substrate concentrations. |

| Non-competitive | Decreases | Unchanged | Inhibitor binds to a site other than the active site. |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. |

| Mixed | Decreases | Increases or Decreases | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. |

This table outlines the expected outcomes of kinetic studies if this compound were to act as different types of enzyme inhibitors. Vmax represents the maximum reaction rate, and Km is the Michaelis constant, which is inversely related to the enzyme's affinity for its substrate.

By synthesizing derivatives of this compound and evaluating their inhibitory activity, researchers could perform structure-activity relationship (SAR) studies. This would involve systematically modifying the functional groups on the this compound scaffold to understand which parts of the molecule are crucial for enzyme binding and inhibition. jopir.in

Investigating Substrate Recognition and Binding Dynamics

Understanding how an enzyme recognizes and binds its substrate is key to comprehending its specificity and catalytic power. wikipedia.org Chemical probes can be designed to mimic the substrate and report on the binding event. While direct studies on this compound for this purpose are lacking, the coumarin framework is well-suited for such applications.

The inherent fluorescence of many coumarin derivatives makes them excellent candidates for developing fluorescent probes. chim.it By attaching a fluorescent coumarin, potentially a derivative of this compound, to a substrate or a substrate analog, one could monitor the binding event in real-time using techniques like fluorescence spectroscopy. Changes in the fluorescence signal upon binding to the enzyme can provide information about the conformational changes that occur during substrate recognition. elifesciences.org

Transient-state kinetic analysis, a powerful technique to study the individual steps in an enzyme-catalyzed reaction, could also be employed. wustl.edu A fluorescently labeled this compound analog could allow for the direct observation of the formation and breakdown of the enzyme-substrate complex.

Application of this compound in Receptor Ligand Binding Assays for Mechanistic Insight

Receptor-ligand binding assays are fundamental in pharmacology for discovering and characterizing drugs that target specific receptors. nih.gov These assays measure the affinity of a ligand for its receptor and can provide insights into the mechanism of action. nih.gov